Phoslactomycin E

Description

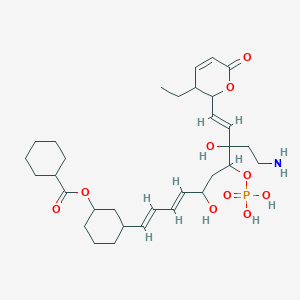

Structure

2D Structure

Properties

CAS No. |

122856-29-5 |

|---|---|

Molecular Formula |

C32H50NO10P |

Molecular Weight |

639.7 g/mol |

IUPAC Name |

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] cyclohexanecarboxylate |

InChI |

InChI=1S/C32H50NO10P/c1-2-24-15-16-30(35)42-28(24)17-18-32(37,19-20-33)29(43-44(38,39)40)22-26(34)13-7-6-9-23-10-8-14-27(21-23)41-31(36)25-11-4-3-5-12-25/h6-7,9,13,15-18,23-29,34,37H,2-5,8,10-12,14,19-22,33H2,1H3,(H2,38,39,40)/b9-6+,13-7+,18-17+ |

InChI Key |

VPPYLHODJVARBC-XUQJEITOSA-N |

SMILES |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C3CCCCC3)O)OP(=O)(O)O)O |

Isomeric SMILES |

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C3CCCCC3)O)OP(=O)(O)O)O |

Canonical SMILES |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C3CCCCC3)O)OP(=O)(O)O)O |

Synonyms |

phoslactomycin E |

Origin of Product |

United States |

Origins and Biosynthetic Producer Organisms of Phoslactomycin E

Discovery and Initial Isolation from Actinomycetes

Phoslactomycins represent a class of potent antifungal antibiotics first isolated from the culture broth of a soil-derived actinomycete. uni.luchem960.com Initial studies on these new phosphate (B84403) ester compounds, named phoslactomycins A through F, revealed their unique structural characteristics, which include an α,β-unsaturated δ-lactone, a phosphate ester group, a conjugated diene, and a cyclohexane (B81311) ring. uni.luchem960.com Morphological, cultural, and physiological analysis identified the producing organism as a strain of Streptomyces nigrescens. uni.lu The isolation process involved butanol extraction from the fermentation broth, followed by purification steps using gel filtration and reverse-phase chromatography. uni.lu

Identification of Specific Streptomyces Strains Producing Phoslactomycin E

Subsequent research has identified several distinct Streptomyces strains as producers of this compound. These microorganisms, found in diverse environments from soil to insect nests, are key to the natural production of this complex polyketide.

The foundational research on phoslactomycins identified Streptomyces nigrescens SC-273 as the original producing strain. uni.luchem960.com This strain was found to produce a series of related compounds, including Phoslactomycin A, B, C, D, E, and F. chem960.comlatoxan.com The structural difference among these analogs is attributed to the acyl substituent attached to the cyclohexane ring. chem960.comctdbase.orgchem960.com Specifically, the biosynthesis of this compound in this strain involves the use of cyclohexylcarbonyl-CoA as a substrate. ctdbase.orgchem960.com

In a survey for novel antifungal compounds, a fermentation broth from Streptomyces sp. HA81-2 was observed to inhibit the growth of Aspergillus fumigatus IFO 5840 and induce morphological abnormalities in its hyphae. wikipedia.orgguidetopharmacology.orgchem960.com One of the active antibiotics isolated from this strain was identified as this compound through analysis of its LC-MS and NMR spectral data. uni.luwikipedia.orgguidetopharmacology.org Further investigation revealed that this compound from this strain acts as an inhibitor of 1,3-beta-glucan synthase, a key enzyme in fungal cell wall synthesis. uni.luwikipedia.org

Streptomyces sp. HK803 is another well-documented producer of the phoslactomycin family. ctdbase.orgchem960.com This strain is known to produce at least five acylated analogs: Phoslactomycin A, C, D, E, and F. ctdbase.org The wild-type strain produces the full range from Phoslactomycin A to F. researchgate.net The biosynthetic gene cluster in HK803 has been studied, revealing the enzymatic machinery responsible for creating the various phoslactomycin structures. ctdbase.orgresearchgate.net For instance, the production of this compound relies on the availability of cyclohexylcarbonyl-CoA, which is used by an acyltransferase enzyme (PlmS3) in the final stages of biosynthesis. ctdbase.org

A Streptomyces strain designated CMB-MW079, isolated from an Australian wasp nest, was also identified as a producer of this compound. nih.govfishersci.benih.gov Using molecular networking analysis, researchers detected the presence of rare phosphorylated natural products. uni.lunih.govfishersci.be By optimizing culture conditions through a miniaturized cultivation profiling technique (MATRIX), the production and subsequent isolation of the polyketide δ-lactone this compound were established. uni.lunih.govfishersci.benih.gov This strain also produces novel ester homologues, phoslactomycins J and K, alongside other related compounds. uni.lunih.gov

During screening efforts for antifungal agents, Streptomyces sp. MLA1839 was found to produce new members of the phoslactomycin class. nih.gov Two novel compounds, Phoslactomycin H and Phoslactomycin I, were isolated from this strain. nih.gov Phoslactomycin H is notable for a rare N,N-dimethylamine substitution. nih.gov While this strain is a confirmed producer of phoslactomycins, the available research does not specify that it produces this compound. nih.govnih.gov

Interactive Data Table: this compound Producing Strains

| Strain | Environment/Source | Key Findings | References |

| Streptomyces nigrescens SC-273 | Soil Isolate | Original producer of Phoslactomycins A-F, including E. | uni.luchem960.comlatoxan.comctdbase.org |

| Streptomyces sp. HA81-2 | Not Specified | Produces this compound, which induces morphological abnormalities in fungi. | uni.luwikipedia.orgguidetopharmacology.orgnih.gov |

| Streptomyces sp. HK803 | Not Specified | Produces Phoslactomycins A and C-F, including E. Biosynthetic pathway studied. | ctdbase.orgchem960.comresearchgate.net |

| Streptomyces sp. CMB-MW079 | Wasp Nest | Produces this compound, J, and K. | uni.lunih.govfishersci.benih.gov |

| Streptomyces sp. MLA1839 | Not Specified | Produces novel Phoslactomycins H and I. | nih.gov |

Streptomyces kronopolitis sp. nov. NEAU-ML8T

A significant producer of phoslactomycins is the novel actinomycete species, Streptomyces kronopolitis sp. nov., designated as strain NEAU-ML8T. wikipedia.orgfishersci.dkchem960.com This bacterium was first isolated from a millipede, Kronopolites svenhedind Verhoeff, collected in China. chem960.comnih.gov The isolation was part of a polyphasic study to characterize the actinomycete. chem960.com

Morphological and chemotaxonomic analysis confirmed that the NEAU-ML8T strain belongs to the genus Streptomyces. nih.gov Further genetic analysis, specifically of its 16S rRNA gene sequence, revealed its relationship to other Streptomyces species. chem960.comnih.gov The highest sequence similarities were found with Streptomyces lydicus NBRC 13058T (99.39%) and Streptomyces chattanoogensis DSM 40002T (99.25%). chem960.comnih.govnih.gov Despite these high similarities, phylogenetic trees constructed using both maximum-likelihood and neighbour-joining methods showed that NEAU-ML8T formed a distinct phyletic line. chem960.comnih.gov

To definitively classify the strain, DNA-DNA hybridization experiments were conducted between NEAU-ML8T and its closest relatives. chem960.comnih.gov The results of these experiments, combined with distinct phenotypic characteristics, demonstrated that strain NEAU-ML8T was indeed a new species. chem960.comnih.gov Consequently, the name Streptomyces kronopolitis sp. nov. was proposed, with NEAU-ML8T serving as the type strain. chem960.comnih.gov This strain is also deposited in culture collections as DSM 101986T and CGMCC 4.7323T. chem960.comnih.gov The discovery of this species identified a new natural source for the production of phoslactomycins. wikipedia.orgfishersci.dkchem960.com

Cultivation and Fermentation Strategies for Phoslactomycin Production

The production of phoslactomycins, including this compound, relies on the cultivation and fermentation of producer microorganisms, primarily from the Streptomyces genus. Various strategies have been explored to isolate and enhance the yield of these valuable secondary metabolites.

The general process involves cultivating the selected Streptomyces strain in a suitable nutrient medium under controlled conditions. The initial isolation of phoslactomycins A through F from a soil isolate, identified as a strain of Streptomyces nigrescens, involved fermentation in a culture broth, followed by butanol extraction, gel filtration, and reverse-phase chromatography to purify the compounds. core.ac.uk

In another instance, Streptomyces sp. HA81-2 was used to produce this compound. The fermentation broth from this organism was found to inhibit the growth of Aspergillus fumigatus. chem960.com Similarly, miniaturized cultivation profiling was employed with Streptomyces sp. CMB-MW079 to determine the optimal conditions for producing not only this compound but also new homologues, Phoslactomycin J and K. chem960.com

Research into the biosynthesis of phoslactomycins has paved the way for genetic engineering approaches to improve production. The entire 75-kb biosynthetic gene cluster for phoslactomycin in Streptomyces sp. HK-803 was cloned and sequenced. chem960.com This study revealed the complex polyketide synthase responsible for creating the core structure of the molecules. chem960.com By targeting and modifying specific genes within this cluster, researchers were able to influence the production of specific phoslactomycin analogs. For example, by creating a mutant with an allelic replacement of the plmS2 gene, the production of Phoslactomycin B was selectively enhanced, achieving titers six times higher than the wild-type strain. chem960.com This work highlights the potential of engineered microbial production to overcome the challenges of low titers and the presence of multiple, difficult-to-separate analogs that have historically hampered the development of this class of natural products. chem960.com

Fermentation processes for Streptomyces generally involve a seed culture step to generate a sufficient inoculum for the main production bioreactor. fishersci.ch The main fermentation can be carried out using batch or fed-batch strategies, where nutrients are supplied periodically to maintain productivity. nih.gov

Table 1: Producer Strains and their Phoslactomycin Products

| Producer Strain | Phoslactomycin(s) Produced |

|---|---|

| Streptomyces kronopolitis sp. nov. NEAU-ML8T | Phoslactomycins wikipedia.orgfishersci.dkchem960.com |

| Streptomyces nigrescens | Phoslactomycins A, B, C, D, E, F core.ac.uk |

| Streptomyces sp. HK-803 | Phoslactomycin B chem960.com |

| Streptomyces sp. HA81-2 | This compound chem960.com |

| Streptomyces sp. CMB-MW079 | This compound, J, K chem960.com |

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Phoslactomycin A | 6443962 nih.gov |

| Phoslactomycin B | 11497184 wikipedia.org |

| Phoslactomycin C | 6439130 chem960.com |

| Phoslactomycin D | 6440263 |

| This compound | 6441201 nih.gov |

| Phoslactomycin F | 6439132 chem960.com |

| Phoslactomycin J | 154395057 |

| Phoslactomycin K | 154395058 |

| Cyclolactomycin A | 14041139 |

Elucidation of the Chemical Structure of Phoslactomycin E

Advanced Spectroscopic Techniques for Structural Characterization

The precise molecular structure of Phoslactomycin E was pieced together using a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical tools allowed for the unambiguous assignment of atoms and their connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of the phoslactomycin family, including this compound. nih.govresearchgate.net A comprehensive analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra was essential for mapping the intricate spin systems and establishing the carbon framework of the molecule.

Detailed research findings from ¹H NMR spectra revealed the presence of numerous olefinic protons, characteristic of the conjugated diene and the unsaturated lactone, as well as signals corresponding to oxymethine protons and aliphatic methylene (B1212753) and methine groups within the cyclohexane (B81311) ring. researchgate.netnih.gov ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments confirmed the count of methyl, methylene, methine, and quaternary carbons, which was crucial for piecing together the molecular skeleton.

Two-dimensional NMR techniques were instrumental in assembling the full structure:

Correlation Spectroscopy (COSY): This experiment established proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons and the tracing of substructures like the polyene chain and the cyclohexane ring system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlated each proton signal with its directly attached carbon atom, providing a definitive map of C-H single bonds.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments were critical for connecting the various substructures. By revealing long-range correlations (2-3 bonds) between protons and carbons, it was possible to link the lactone ring, the polyene chain, the phosphate (B84403) group, and the cyclohexane ring into the final, complete structure of this compound.

³¹P NMR: The presence of the phosphate ester was unequivocally confirmed through ³¹P NMR spectroscopy, which shows a characteristic chemical shift for the phosphorus nucleus in this chemical environment.

The following table summarizes the characteristic NMR chemical shifts expected for the key structural components of this compound, based on data from the phoslactomycin class of compounds.

| Structural Moiety | Nucleus | Typical Chemical Shift (δ) in ppm | Notes |

| α,β-Unsaturated δ-Lactone | ¹³C (C=O) | 160-165 | Carbonyl carbon of the lactone. |

| ¹³C (C=C) | 120-155 | Olefinic carbons within the lactone ring. | |

| ¹H (C=CH) | 5.5-7.5 | Olefinic protons in the lactone ring. | |

| Conjugated Diene | ¹³C | 120-140 | sp² hybridized carbons of the diene system. |

| ¹H | 5.0-6.5 | Olefinic protons of the conjugated system. | |

| Cyclohexane Ring | ¹³C | 20-70 | Aliphatic carbons, with shifts depending on substitution and stereochemistry. |

| ¹H | 1.0-2.5 | Aliphatic protons. | |

| Phosphate Ester Linkage | ³¹P | 0-5 | Chemical shift characteristic for a phosphate monoester. |

This table is representative and values can vary based on the specific chemical environment and solvent.

Mass spectrometry (MS) played a vital and complementary role to NMR in the structural characterization of this compound. researchgate.netresearchgate.net High-Resolution Mass Spectrometry (HRMS), particularly using techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), was employed to determine the precise elemental composition of the molecule. researchgate.net This analysis provides an exact molecular formula, which is a fundamental piece of data for any structure elucidation effort.

For the phoslactomycin family, tandem mass spectrometry (MS/MS) experiments were also crucial. jst.go.jp In these experiments, the parent ion is isolated and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides valuable structural information, often revealing the loss of specific functional groups. For instance, the characteristic loss of phosphoric acid (H₃PO₄, 98 Da) or the phosphate group itself from the parent ion is a strong indicator of a phosphorylated compound. nih.gov The combination of an accurate mass measurement and logical fragmentation patterns provided unambiguous confirmation of the molecular weight and the presence of the key structural moieties deduced from NMR data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Identification of Key Structural Moieties within this compound

A defining feature of the phoslactomycin family is the presence of an α,β-unsaturated δ-lactone ring. jst.go.jpnih.gov This six-membered ring contains a carbonyl group conjugated with a carbon-carbon double bond. Its presence was confirmed by several pieces of spectroscopic evidence. The ¹³C NMR spectrum shows characteristic signals for an ester carbonyl carbon (δ ≈ 164.0 ppm) and two olefinic carbons. mdpi.com In the ¹H NMR spectrum, the protons on this double bond give rise to distinct signals in the olefinic region. This structural element is a common feature in many biologically active polyketides. mdpi.com

This compound is a phosphorylated natural product, containing a phosphate ester linkage. jst.go.jpnih.gov This functional group is relatively rare in secondary metabolites and is a key identifier for this class of compounds. Its presence was primarily confirmed by ³¹P NMR spectroscopy, which shows a single, characteristic resonance. Further evidence was provided by mass spectrometry, where fragmentation patterns corresponding to the loss of the phosphate group were observed. nih.gov This phosphate moiety is attached to a hydroxyl group along the polyketide chain.

The structure of this compound features a central polyene chain that includes a conjugated diene system, which connects the lactone-containing portion of the molecule to the cyclohexane ring. jst.go.jpnih.gov The conjugated diene is identified by its characteristic UV absorption maximum and the signals of its four olefinic protons and carbons in the NMR spectra. The coupling constants between the olefinic protons, observed in the ¹H NMR spectrum, help to establish the geometry of the double bonds.

At the other end of the molecule is a substituted cyclohexane ring. nih.govresearchgate.net The specific connectivity and substitution pattern of this aliphatic ring were determined through detailed analysis of 2D NMR data, particularly ¹H-¹H COSY and HMBC experiments. It is the substituent attached to this cyclohexane ring that differentiates this compound from the other members of the phoslactomycin family, such as A, B, C, D, and F. nih.gov

Phosphate Ester Linkage

Stereochemical Analysis and Absolute Configuration Determination

The elucidation of the complex three-dimensional structure of this compound required a multifaceted analytical approach. The determination of its stereochemistry—the precise spatial arrangement of its atoms—was accomplished through a combination of advanced spectroscopic methods, chemical degradation studies, and analysis of its biosynthetic pathway. These methods collectively provided the necessary data to define both the relative and absolute configurations of the molecule's numerous chiral centers and the geometry of its double bonds.

Relative Stereochemistry Determination via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) experiments, was fundamental in determining the relative stereochemistry of the phoslactomycin scaffold. Nuclear Overhauser Effect Spectroscopy (NOESY) was especially critical, as it identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. nanalysis.com This spatial proximity information allows for the deduction of the relative orientation of substituents on the molecule's ring and chain systems.

For the phoslactomycin family and its close structural analogs like fostriecin, NOESY experiments were performed on various derivatives to decipher key stereochemical relationships. researchgate.netacs.org For instance, analysis of a cyclic phosphate derivative and an acetonide derivative of a related compound established a syn-diol relationship between the hydroxyl groups at C8 and C9, and an anti-diol relationship between those at C9 and C11. researchgate.netacs.org

Furthermore, NMR coupling constants and NOESY cross-peaks were instrumental in assigning the geometry of the various double bonds within the molecule. nih.gov In the related lactomycins, a large coupling constant (15.6 Hz) between the protons on C6 and C7 confirmed the E-geometry (trans) of that double bond. nih.gov Conversely, intense NOESY cross-peaks between H12/H13 and H14/H15 indicated that the C12-C13 and C14-C15 double bonds possess a Z-geometry (cis). nih.gov

Determination of Absolute Configuration

Establishing the absolute configuration of this compound involved several corroborating techniques, including chemical degradation, chiral chromatography, and biosynthetic analysis.

Chemical Degradation and Chiral Synthesis: A classic strategy employed was the controlled chemical degradation of the parent molecule into smaller, more easily identifiable chiral fragments. researchgate.netacs.org The absolute stereochemistry of these fragments was then determined by comparing them against authentic samples that were synthesized with a known absolute configuration. This comparison was often carried out using chiral-phase High-Performance Liquid Chromatography (HPLC), a technique that can separate enantiomers. researchgate.netacs.org Through this methodology, the absolute stereochemistry of the C11 hydroxyl group was established as R for the closely related compound fostriecin. researchgate.netacs.org

Modified Mosher's Method: The absolute configuration of key secondary alcohol groups within the phoslactomycin family has been investigated using the modified Mosher's method. nih.govresearchgate.net This NMR-based technique involves chemically converting the alcohol of unknown stereochemistry into two different diastereomeric esters using the chiral reagents (R)- and (S)-MTPA (α-methoxy-α-trifluoromethylphenylacetic acid). stackexchange.com Because the two resulting products are diastereomers, their NMR spectra are distinct. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons located near the new ester, the absolute configuration of the original alcohol can be assigned. nih.govstackexchange.com This method was successfully used to determine the absolute configuration of the related leustroducsins. researchgate.netresearchgate.net

Biosynthetic Gene Cluster Analysis: Significant insight into the stereochemistry of this compound comes from studying its biosynthesis. The stereochemical course of polyketide synthases (PKS) is genetically determined and highly specific. Analysis of the phoslactomycin biosynthetic gene cluster in Streptomyces sp. revealed high similarity to the clusters responsible for producing leustroducsins and other related compounds. researchgate.netnih.govresearchgate.net This suggests that they share a common biosynthetic origin and, consequently, the same stereochemistry. researchgate.netnih.govresearchgate.net For example, the ketoreductase (KR) domain from the first module of the phoslactomycin PKS (PlmKR1) was shown to produce an L-3-hydroxyacyl intermediate, which dictates the stereochemistry at the C3 position. nih.govrcsb.org

The convergence of data from these varied analytical techniques has allowed for the confident assignment of the absolute stereochemistry of the phoslactomycin family.

Table 1: Summary of Stereochemical Analysis Methods and Findings for the Phoslactomycin Family and Analogs

| Method | Analyzed Feature | Compound/Derivative | Finding | Citation |

| NOESY NMR | C8-C9 Diol Relationship | Fostriecin derivative | syn relative stereochemistry | researchgate.netacs.org |

| NOESY NMR | C9-C11 Diol Relationship | Fostriecin derivative | anti relative stereochemistry | researchgate.netacs.org |

| NMR Coupling Constant | C6=C7 Double Bond | Lactomycin | E (trans) geometry | nih.gov |

| NOESY NMR | C12=C13 & C14=C15 Bonds | Lactomycin | Z (cis) geometry | nih.gov |

| Chemical Degradation & Chiral HPLC | C11 Stereocenter | Fostriecin | R absolute configuration | researchgate.netacs.org |

| Modified Mosher's Method | Multiple Stereocenters | Leustroducsins | 4S, 5S, 8R, 9R, 11R, 16R, 18S | researchgate.netresearchgate.net |

| Enzyme Product Analysis | C3 Stereocenter | PlmKR1 intermediate | L-configuration (S) | nih.govrcsb.org |

Biosynthetic Pathways and Enzymology of Phoslactomycin E

Polyketide Synthase (PKS) Assembly Line Architecture

The biosynthesis of the phoslactomycin backbone is orchestrated by a type I modular polyketide synthase (PKS). mdpi.com This enzymatic complex functions as a molecular assembly line, where each module is responsible for a specific elongation and modification step in the growing polyketide chain. biorxiv.org The entire 75-kb phoslactomycin biosynthetic gene cluster, containing 29 open reading frames (ORFs), has been identified and sequenced from Streptomyces sp. strain HK803. nih.gov

Modular Organization of Phoslactomycin PKS

The Phoslactomycin PKS is a large, multifunctional enzyme system organized into a loading domain and seven extension modules. nih.gov This modular arrangement dictates the precise sequence of condensation reactions and the resulting chemical structure of the polyketide chain. mdpi.combiorxiv.org The genes plm1–plm8 encode for this PKS system. researchgate.net The principle of collinearity is generally observed, where the order of the modules on the chromosome corresponds to the sequence of biosynthetic reactions. biorxiv.org This assembly line is responsible for creating the unique linear unsaturated polyketide that forms the core of phoslactomycins, which notably includes three cis (Z) and one trans (E) double bonds. nih.gov

Identification of the Cyclohexanecarboxylic Acid Starter Unit

The initiation of phoslactomycin biosynthesis begins with the loading of a specific starter unit onto the PKS. Isotopic labeling studies have conclusively identified cyclohexanecarboxylic acid (CHC) as the starter unit for the biosynthesis of Phoslactomycin B (PLM B), a precursor to other phoslactomycin analogs. nih.govresearchgate.net This was further confirmed by experiments using a mutant strain (ΔchcA) of Streptomyces sp. HK803 blocked in CHC biosynthesis. This mutant was unable to produce PLM B unless the fermentation medium was supplemented with CHC. nih.govpdx.edu The CHC-CoA is generated by the phoslactomycin biosynthetic process and is also utilized in a later step to convert Phoslactomycin G to Phoslactomycin E. researchgate.net

Mechanisms of Carbon-Carbon Bond Formation in Phoslactomycin Polyketide Chain Elongation

The elongation of the polyketide chain is a systematic process catalyzed by the extension modules of the PKS. Each module contains a ketosynthase (KS) domain that facilitates the carbon-carbon bond-forming Claisen condensation reaction. acs.orgnih.gov This reaction involves the decarboxylation of an extender unit, typically derived from malonyl-CoA or a substituted derivative, and its subsequent condensation with the growing polyketide chain. nih.gov

A unique feature of phoslactomycin biosynthesis is the formation of multiple cis double bonds. nih.gov Evidence suggests that the dehydratase (DH) domain within the first extension module of the phoslactomycin PKS is responsible for producing a cis-Δ²-acyl intermediate. nih.gov Studies involving feeding synthetic intermediates to a mutant strain demonstrated that the downstream modules preferentially process the cis isomer of the diketide intermediate, highlighting the stereochemical control exerted by the PKS. mdpi.compdx.edu The formation of these double bonds occurs through the syn-coplanar elimination of a β-hydroxy group and an α-proton. nih.gov

Post-Polyketide Synthase Modifying Enzymes

Following the assembly of the polyketide chain by the PKS, a series of post-PKS modifications occur to yield the final phoslactomycin structures. These tailoring reactions are crucial for the biological activity of the compounds and are catalyzed by specific enzymes encoded within the biosynthetic gene cluster. researchgate.net

Cytochrome P450 Monooxygenases in Phoslactomycin Hydroxylation (e.g., PlmS2)

A key post-PKS modification is the hydroxylation of the phoslactomycin core. The enzyme PlmS2, a cytochrome P450 monooxygenase, is responsible for this critical step. nih.govnih.gov Gene deletion studies have shown that inactivating the plmS2 gene results in a mutant strain that accumulates Phoslactomycin B (PLM B), which lacks the C-18 hydroxyl group. nih.gov

The recombinant PlmS2 enzyme has been shown to convert PLM B into Phoslactomycin G (PLM G), the C-18 hydroxylated intermediate. nih.govnih.gov This hydroxylation is a penultimate step in the biosynthesis of other phoslactomycin analogs. nih.govnih.gov PlmS2 exhibits high specificity for its substrate, PLM B, and is unable to process derivatives where the lactone ring is hydrolyzed or the phosphate (B84403) ester is altered. nih.govnih.gov

Table 1: Kinetic Parameters of PlmS2-catalyzed Hydroxylation of Phoslactomycin B

| Parameter | Value | Reference |

|---|---|---|

| Km | 45.3 ± 9.0 µM | nih.gov |

O-Acyltransferases in Phoslactomycin Esterification (e.g., PlmS3)

The final step in the biosynthesis of this compound is the esterification of the C-18 hydroxyl group of PLM G. This reaction is catalyzed by the O-acyltransferase PlmS3. asm.orgnih.gov Deletion of the plmS3 gene leads to the accumulation of PLM G. asm.orgasm.org

The enzyme PlmS3 utilizes various acyl-CoA thioesters to acylate the C-18 hydroxyl group. asm.orgnih.gov Specifically for this compound, PlmS3 uses cyclohexylcarbonyl-CoA to esterify PLM G. researchgate.netasm.orgnih.gov The enzyme can also use other acyl-CoAs, such as isobutyryl-CoA and 3-methylbutyryl-CoA, to produce Phoslactomycin A and Phoslactomycin C, respectively. asm.orgnih.gov This demonstrates the role of PlmS3 in generating the diversity of acylated phoslactomycin analogs. asm.org

Table 2: Kinetic Parameters of PlmS3-catalyzed Esterification of Phoslactomycin G

| Parameter | Value | Reference |

|---|---|---|

| Km | 88 ± 16 µM | asm.orgnih.gov |

Role of Type II Thioesterases (TEIIs) in Phoslactomycin Biosynthesis (e.g., PnG)

Many polyketide synthase (PKS) gene clusters contain a gene that codes for a type II thioesterase (TEII). nih.govnih.gov It is thought that TEIIs act as a proofreading mechanism, enhancing the productivity of PKSs by removing incorrect modifications on the acyl-carrier proteins (ACPs) of the PKS assembly line. nih.govnih.gov

In the biosynthesis of phoslactomycin, a Type II thioesterase known as PnG plays a crucial role. nih.govacs.org PnG is associated with the phoslactomycin PKS (Pn PKS) and has been shown to have multiple functions that are vital for the efficient production of phoslactomycins. nih.govnih.govuni-marburg.de

Furthermore, PnG has demonstrated the ability to increase the in vitro production of various native and non-native phoslactomycin derivatives by more than tenfold. nih.govnih.gov This enhancement is attributed to two main functions: the initial clearing of the Pn PKS from misloaded ACPs and the continuous proofreading of the active assembly line. nih.govnih.govacs.org PnG can also release intermediate and even terminal polyketides from the PKS, which allows it to functionally substitute for the terminal thioesterase domain, especially when the latter acts as a kinetic bottleneck. nih.govnih.govacs.org

The multifunctional nature of PnG is highlighted by its ability to:

Clear the PKS assembly line: It removes incorrectly loaded acyl groups from the ACPs, ensuring the assembly line is ready for biosynthesis. nih.govacs.org

Proofread during biosynthesis: It hydrolyzes aberrant intermediates that could otherwise halt production. nih.gov

Release polyketide products: It can act as a terminal thioesterase to release the final polyketide chain. nih.govacs.org

These functions collectively make PnG a key enzyme in maintaining the fidelity and efficiency of the phoslactomycin biosynthetic pathway. uni-marburg.de

Proposed Biosynthetic Intermediates and Analogue Divergence

The structural diversity of the phoslactomycin family arises from the processing of key biosynthetic intermediates and the action of various tailoring enzymes.

Phoslactomycin G (PLM G) is a crucial intermediate in the biosynthesis of other phoslactomycin analogues. nih.govasm.orgresearchgate.net It is formed from the hydroxylation of Phoslactomycin B (PLM B) at the C-18 position, a reaction catalyzed by the cytochrome P450 monooxygenase PlmS2. asm.orgnih.gov PLM G itself is not typically found in significant amounts in fermentation broths of wild-type strains. asm.orgresearchgate.net

The generation of a mutant strain with a deleted plmS3 gene, which encodes an 18-O-acyltransferase, led to the accumulation of PLM G. asm.org This finding provided strong evidence for PLM G's role as the penultimate intermediate. nih.govresearchgate.net The subsequent acylation of the C-18 hydroxyl group of PLM G by the enzyme PlmS3, using various acyl-CoA substrates, leads to the formation of other phoslactomycin analogues such as PLM A, C, and E. asm.orgresearchgate.net For instance, the conversion of PLM G to this compound is achieved using cyclohexylcarbonyl-CoA as the substrate. asm.orgresearchgate.net

Table 1: Key Intermediates and Enzymes in Phoslactomycin Biosynthesis

| Precursor/Intermediate | Enzyme | Product |

|---|---|---|

| Phoslactomycin B | PlmS2 (Cytochrome P450) | Phoslactomycin G |

| Phoslactomycin G | PlmS3 (18-O-acyltransferase) | Phoslactomycin A, C, E, etc. |

The phoslactomycins share a close biogenetic relationship with other natural product families, namely the lactomycins and leustroducsins. nih.govnih.govacs.org These compounds all possess a similar core structure but differ in the acyl substituent at the C-18 hydroxyl position and the phosphorylation state. nih.govmdpi.com

Lactomycins are essentially dephosphorylated derivatives of phoslactomycins. mdpi.comresearchgate.net It has been proposed that lactomycins are biosynthetic intermediates or shunt products of the phoslactomycin pathway. mdpi.com The isolation of lactomycins from a marine-derived Streptomyces species that also possesses a phoslactomycin-like gene cluster supports this relationship. mdpi.com

Leustroducsins also share the same fundamental structural moieties as phoslactomycins, with variations in the C-18 acyl group. nih.govresearchgate.net The structural similarities strongly suggest a common or closely related biosynthetic origin, likely diverging at the later stages of the pathway involving the acylation of the core intermediate. nih.gov The discovery of dephospho-25-deamino-25-hydroxy phoslactomycin B from a leustroducsin-producing streptomycete further strengthens the link between these families of compounds. mdpi.com

Phoslactomycin G as a Key Intermediate

Genetic Engineering of Phoslactomycin Biosynthetic Gene Clusters

The elucidation of the phoslactomycin biosynthetic gene cluster has opened avenues for genetic engineering to enhance the production of specific analogues and to generate novel, structurally diversified metabolites. nih.govnih.gov

A significant challenge in the development of phoslactomycins has been the low titers and the production of multiple analogues in fermentation processes. nih.gov Genetic manipulation of the biosynthetic gene cluster has provided a solution to this problem. nih.gov

One successful strategy involved the targeted deletion of the plmS2 gene, which encodes the cytochrome P450 monooxygenase responsible for hydroxylating PLM B to form PLM G. nih.gov The resulting mutant strain exclusively produced PLM B at titers six-fold higher than the wild-type strain. nih.gov This approach not only increased the yield of a specific analogue but also simplified the downstream purification process. nih.gov

Similarly, creating a strain that overproduces PLM G was achieved by deleting the plmS3 acyltransferase gene. nih.govasm.org This engineered strain provides a valuable source of this key intermediate for the chemoenzymatic synthesis of other phoslactomycin derivatives. nih.govasm.orgresearchgate.net

The manipulation of biosynthetic enzymes, particularly the tailoring enzymes, is a powerful tool for generating novel phoslactomycin analogues. nih.govdntb.gov.ua The acyltransferase (AT) domains of the PKS and the post-PKS tailoring enzymes are primary targets for such engineering efforts. researchgate.netdntb.gov.ua

The 18-O-acyltransferase PlmS3 has been shown to have a degree of promiscuity, accepting various acyl-CoA substrates to esterify PLM G. asm.org This property can be exploited to produce new PLM analogues by feeding the PLM G-accumulating mutant with different carboxylic acid precursors or by using chemoenzymatic approaches with the purified PlmS3 enzyme. nih.govasm.org

Furthermore, the modular nature of the phoslactomycin PKS allows for the potential swapping of domains or modules to incorporate different extender units into the polyketide backbone, leading to even greater structural diversity. researchgate.netuni-marburg.de The promiscuity of certain modules, such as the ethylmalonyl-CoA incorporating module PnC, suggests that they can tolerate different α-substituted derivatives, which could be leveraged to create novel polyketides. uni-frankfurt.de The combination of gene deletions, precursor-directed biosynthesis, and chemoenzymatic synthesis provides a versatile platform for the rational design and production of new phoslactomycin-based compounds with potentially improved biological activities. nih.gov

Chemical Synthesis and Semisynthesis of Phoslactomycin E and Analogues

Total Synthesis Strategies for Phoslactomycin Core Structures

The construction of the phoslactomycin carbon skeleton has been a significant focus of synthetic organic chemistry. These efforts have led to the development of elegant and efficient strategies to assemble the complex core structure shared by the phoslactomycin family.

Several total syntheses of phoslactomycins and related compounds have successfully employed convergent strategies. uni.lunih.govfishersci.dk A common theme involves the dissection of the molecule into two or three key fragments, which are synthesized separately and then coupled together. For instance, a total synthesis of Phoslactomycin A was achieved by coupling a C1-C13 alkenyl iodide fragment with a C14-C21 alkenyl stannane (B1208499) fragment. uni.lufishersci.dk This strategy highlights the use of powerful cross-coupling reactions, such as Stille coupling, to forge key carbon-carbon bonds. uni.luwikipedia.org Another convergent approach toward the C1-C11 subunit of Phoslactomycin B was also developed, further demonstrating the utility of fragment-based synthesis. nih.govnpatlas.org Similarly, the synthesis of leustroducsin B, a closely related natural product, utilized a three-fragment convergent route. nih.gov These approaches often rely on a carefully planned protecting group strategy to ensure that the various functional groups are masked and revealed at the appropriate stages of the synthesis. uni.lufishersci.dk

Key coupling reactions utilized in these convergent syntheses include:

Stille Coupling: Formation of carbon-carbon bonds by reacting an organostannane with an organohalide. uni.luwikipedia.org

Suzuki-Miyaura Coupling: A versatile cross-coupling reaction using an organoboron compound and an organohalide. wikipedia.org

Nozaki-Hiyama-Kishi (NHK) Reaction: A chromium-mediated coupling of an aldehyde with a vinyl or aryl halide. uni.lu

Julia Coupling Reaction: A two-step olefination reaction to form alkenes. uni.lu

A critical challenge in the synthesis of phoslactomycins is the precise control of multiple stereocenters within the molecule. Chemists have employed a wide array of modern stereoselective reactions to address this challenge. nih.gov

A general methodology applicable to the entire phoslactomycin family has been developed, commencing with a β-isocupreidine-catalyzed asymmetric Baylis-Hillman reaction. nih.govnih.govmetabolomicsworkbench.org This key reaction sets an early stereocenter with high enantiomeric purity, which then directs the stereochemistry of subsequent transformations. nih.gov Other important stereoselective methods that have been instrumental in the synthesis of the phoslactomycin core include:

| Reaction Type | Description | Key Reagents/Catalysts | Application in Synthesis |

| Asymmetric Dihydroxylation | Converts an alkene into a syn-diol with high enantioselectivity. | Sharpless catalyst (OsO₄, chiral ligand) | Used to create the C8-C9 diol in the C1-C13 fragment. uni.luwikipedia.orgnih.gov |

| Evans-Aldol Reaction | A diastereoselective aldol (B89426) reaction using a chiral oxazolidinone auxiliary. | Chiral auxiliary, Lewis acid | Employed for the stereocontrolled construction of portions of the C1-C13 fragment. uni.lufishersci.dk |

| Asymmetric Allylation/Pentenylation | Adds an allyl or pentenyl group to a carbonyl, creating a stereocenter. | Chiral catalysts | Used in the highly enantio- and stereoselective synthesis of (+)-Phoslactomycin B. wikipedia.org |

| nih.govnih.gov-Wittig Rearrangement | A stereoselective rearrangement of an allyl ether to a homoallylic alcohol. | Strong base | Utilized to control the C4 and C5 stereocenters. nih.gov |

| Ring-Closing Metathesis (RCM) | Forms a cyclic alkene from a diene. | Grubbs' catalyst | Employed to construct the α,β-unsaturated δ-lactone ring. wikipedia.orgnih.gov |

These methods, often used in combination, have enabled the successful synthesis of various phoslactomycin family members, including the formal syntheses of (+)-fostriecin and (+)-phoslactomycin B. nih.govnih.gov

Convergent Approaches to Complex Polyketide Frameworks

Chemoenzymatic Approaches for Phoslactomycin Analogues

While total synthesis provides access to the core structures, chemoenzymatic methods offer a powerful and efficient route to generate diverse analogues by leveraging the specificity of enzymes. nih.govnih.gov

The various phoslactomycin analogues (A-F) differ primarily in the acyl group attached to the C-18 hydroxyl substituent. nih.govnih.gov Chemical methods for selective acylation at this position can be challenging due to the presence of multiple hydroxyl groups in the molecule. nih.gov A highly efficient chemoenzymatic approach has been developed to overcome this hurdle. nih.govnih.govnih.gov

This strategy utilizes an 18-O-acyltransferase, PlmS3, which was identified from the phoslactomycin biosynthetic gene cluster in Streptomyces sp. strain HK 803. nih.govnih.gov The key intermediate for this process is Phoslactomycin G (PLM G), which has an unesterified C-18 hydroxyl group. nih.govnih.gov The PlmS3 enzyme specifically catalyzes the transfer of an acyl group from a thioester, such as an acyl-coenzyme A (CoA), to the C-18 hydroxyl of PLM G. nih.govwikipedia.orgcenmed.com

For example, the enzyme PlmS3 catalyzes the conversion of PLM G to:

Phoslactomycin A using isobutyryl-CoA. nih.govwikipedia.org

Phoslactomycin C using 3-methylbutyryl-CoA. nih.gov

Phoslactomycin E using cyclohexylcarbonyl-CoA. nih.govnih.gov

This one-step enzymatic process is highly efficient, with a reported kcat of 28 ± 3 min⁻¹ and Km of 88 ± 16 μM for the synthesis of Phoslactomycin A. nih.govnih.gov Furthermore, the PlmS3 enzyme has been shown to be remarkably promiscuous, accepting a wide range of saturated, unsaturated, and aromatic carboxylic acid thioesters. nih.govnih.govwikipedia.org This promiscuity provides a powerful platform for generating novel phoslactomycin analogues that can be screened for enhanced or new biological activities. nih.govnih.gov

Synthetic Routes to Dephosphorylated Phoslactomycin Derivatives

The synthesis and characterization of derivatives lacking the phosphate (B84403) group are important for understanding structure-activity relationships. While dedicated synthetic routes are under development, much of the current knowledge comes from the isolation of naturally occurring dephosphorylated analogues.

Recently, three new dephosphorylated phoslactomycin derivatives, named lactomycins A, B, and C, were isolated from the marine-derived Streptomyces sp. ACT232. fishersci.commetabolomicsworkbench.org Structural analysis confirmed that these compounds possess the core phoslactomycin skeleton but lack the phosphate ester moiety. fishersci.com

Lactomycin A is a dephosphorylated analogue of a phoslactomycin. fishersci.com

Lactomycin B was identified as a dephosphorylated derivative of leustroducsin H, with an amino group at C25. fishersci.commetabolomicsworkbench.org

Lactomycin C is similar to lactomycin B but features a methyl group instead of the aminoethyl group. fishersci.com

Interestingly, although the producing strain has biosynthetic gene clusters with high similarity to those for phoslactomycin, the phosphorylated parent compounds were not detected in the extract. fishersci.commetabolomicsworkbench.org The discovery and characterization of these natural lactomycins provide tangible targets and a basis for the future development of synthetic routes to dephosphorylated phoslactomycin derivatives. fishersci.com

Mechanistic Investigations of Phoslactomycin E Biological Activity

Molecular Targets and Enzyme Inhibition

Inhibition of 1,3-Beta-D-Glucan Synthase in Fungi

Phoslactomycin E has been identified as an inhibitor of 1,3-beta-D-glucan synthase, a crucial enzyme in the biosynthesis of the fungal cell wall. researchgate.netnih.gov This inhibitory action was observed in preliminary assays using membrane fractions from Aspergillus fumigatus. researchgate.netnih.gov The fungal cell wall, a structure not present in mammalian cells, is essential for maintaining cellular integrity and morphology. csic.es Its primary structural component, 1,3-beta-D-glucan, is synthesized by the 1,3-beta-D-glucan synthase enzyme complex. csic.esmdpi.com

The inhibition of this enzyme by compounds like this compound disrupts the formation of the cell wall, leading to a weakened structure that can result in cell lysis due to osmotic pressure. csic.esmdpi.com This mechanism is a validated target for antifungal therapies, as exemplified by the echinocandin class of drugs. csic.esnih.gov The disruption of 1,3-beta-D-glucan synthesis is directly linked to the observed antifungal activity and morphological changes in fungi treated with this compound. researchgate.netnih.govnih.gov

| Compound | Target Enzyme | Organism | Effect |

| This compound | 1,3-Beta-D-Glucan Synthase | Aspergillus fumigatus | Inhibition |

Selective Inhibition of Protein Phosphatase 2A (PP2A) by Phoslactomycins

The phoslactomycin family of natural products are recognized as potent inhibitors of protein serine/threonine phosphatase 2A (PP2A). wikipedia.orgnih.gov PP2A is a key enzyme involved in a multitude of cellular processes, including signal transduction and cell division. wikipedia.orgnih.gov Phoslactomycins, including Phoslactomycin A (PLMA), have been shown to directly bind to the catalytic subunit of PP2A (PP2Ac). nih.gov

Research has identified a specific binding site for PLMA on the PP2Ac, pinpointing the Cys-269 residue. nih.gov This interaction is crucial for the potent and selective inhibition of PP2A activity by phoslactomycins. nih.gov The inhibition of PP2A by these compounds can disrupt the normal regulation of cellular pathways, which is linked to their various biological activities. wikipedia.orgmedchemexpress.com The selective nature of this inhibition makes phoslactomycins valuable tools for studying the specific functions of PP2A in cellular events. nih.gov

Cathepsin B Inhibitory Activity of Dephosphorylated Analogues (e.g., Lactomycins)

Dephosphorylated derivatives of phoslactomycins, known as lactomycins, have been identified as inhibitors of Cathepsin B. mdpi.comnih.govresearchgate.net Cathepsin B is a lysosomal cysteine protease that plays a significant role in intracellular protein turnover. researchgate.net However, its overexpression and secretion are implicated in the progression of various cancers by facilitating tumor invasion and metastasis through the degradation of extracellular matrix proteins. mdpi.com

Lactomycins A, B, and C, isolated from a marine-derived Streptomyces species, demonstrated inhibitory activity against Cathepsin B with IC50 values ranging from 0.8 to 4.5 μg/mL. mdpi.comnih.govresearchgate.net This finding highlights a distinct biological activity for the dephosphorylated forms of phoslactomycins, suggesting that the phosphate (B84403) group present in phoslactomycins is not essential for this particular inhibitory function. The structural similarity between lactomycins and phoslactomycins, apart from the phosphate group, underscores the potential for modifying this class of compounds to target different enzymes. mdpi.comresearchgate.net

| Compound | Target Enzyme | IC50 (μg/mL) |

| Lactomycin A | Cathepsin B | 0.8 - 4.5 |

| Lactomycin B | Cathepsin B | 0.8 - 4.5 |

| Lactomycin C | Cathepsin B | 0.8 - 4.5 |

Cellular Effects and Phenotypic Manifestations

Induction of Hyphal Morphological Abnormalities in Fungi

A notable cellular effect of this compound is the induction of significant morphological abnormalities in the hyphae of filamentous fungi. researchgate.netnih.gov Specifically, in Aspergillus fumigatus, treatment with this compound leads to stunted and highly branched hyphae, a departure from the normal polarized growth. researchgate.netnih.govnih.gov This phenomenon is a direct consequence of the inhibition of 1,3-beta-D-glucan synthase. researchgate.netnih.gov

The fungal cell wall is a dynamic structure that is crucial for maintaining the shape and integrity of the hyphae. csic.es By inhibiting the synthesis of 1,3-beta-D-glucan, a primary component of the cell wall, this compound compromises the structural integrity of the growing hyphae. researchgate.netnih.govcsic.es This disruption prevents normal elongation and leads to the observed aberrant morphologies. nih.gov The induction of these morphological changes serves as a hallmark for compounds that interfere with fungal cell wall synthesis. researchgate.netnih.gov

Impact on Myeloid Differentiation

Phoslactomycins have been shown to influence myeloid differentiation. researchgate.net Specifically, these compounds can induce myeloid differentiation in the human promyelocytic leukemia cell line, HL-60. researchgate.nettechscience.com This effect points to the involvement of phoslactomycins in cellular signaling pathways that govern the development and maturation of myeloid cells. The induction of differentiation in cancer cell lines like HL-60 is a significant area of research, as it can lead to the arrest of cell proliferation. techscience.com The precise mechanisms through which this compound and its analogs exert this effect on myeloid differentiation are a subject of ongoing investigation.

Modulation of Cytokine Production

The biological activity of this compound extends to the modulation of cytokine production, a critical aspect of the immune response. Research into the phoslactomycin (PLM) class of compounds, to which this compound belongs, has demonstrated their capacity to influence the secretion of these vital signaling molecules.

Research Findings

Investigations have revealed that the phoslactomycin family of compounds are inducers of colony-stimulating factors (CSFs). researchgate.netresearchgate.netmdpi.comsigmaaldrich.com CSFs are a group of secreted glycoproteins that are essential for the proliferation, differentiation, and survival of hematopoietic progenitor cells and the function of mature immune cells. cancerresearchuk.orgwikipedia.org Specifically, the induction of CSFs by phoslactomycins is understood to be mediated through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immune responses, including the genes for many cytokines. msu.edufrontiersin.orgnih.gov

While the direct and specific effects of this compound on a broad spectrum of individual cytokines have not been extensively detailed in publicly available research, the established activity of the phoslactomycin class points towards a significant immunomodulatory role. The induction of CSFs suggests that this compound may contribute to processes such as myelopoiesis, the production of granulocytes and macrophages, which are key components of the innate immune system. cancerresearchuk.orgwikipedia.orgabclonal.com

The following table summarizes the known effects of the phoslactomycin class of compounds on cytokine production.

| Cytokine Class | Specific Cytokine(s) | Observed Effect |

| Colony-Stimulating Factors (CSFs) | General | Induction of production |

This table is based on the general activity of the phoslactomycin class of compounds.

It is important to note that while the induction of CSFs is a known biological activity of the phoslactomycin family, detailed quantitative data and the full profile of cytokine modulation by this compound specifically remain areas for further investigation.

Structure Activity Relationship Sar Studies of Phoslactomycin E Analogues

Influence of the C-18 Acyl Substituent on Biological Efficacy

The nature of the acyl group attached to the C-18 hydroxyl of the cyclohexane (B81311) ring is a key determinant of the biological activity of phoslactomycins. researchgate.netnih.gov Phoslactomycin E, along with its counterparts PLM A and PLMs C through F, is produced by Streptomyces sp. strain HK 803 and features a range of branched, short-alkyl-chain carboxylic acids esterified at this position. asm.orgresearchgate.net In contrast, Phoslactomycin B lacks the C-18 hydroxyl group altogether. asm.org

The antifungal activity of these compounds is noteworthy, with potent effects observed against various phytopathogenic fungi. asm.orgresearchgate.net The specific acyl group contributes to the potency, as evidenced by the high activity of PLMs A through F. nih.gov For instance, leustroducsins, which differ from phoslactomycins only in the C-18 acyl substituent, exhibit significant biological effects. nih.gov Leustroducsin H (LSN H), which is structurally identical to the unacylated PLM G, was found to be 100 times less effective as a cytokine inducer in vitro compared to LSN B. nih.gov This highlights the critical role of the C-18 acylation in the biological activity of this class of compounds. nih.gov

The enzymatic basis for this structural diversity lies in the activity of an 18-O-acyltransferase, PlmS3. asm.orgnih.gov This enzyme catalyzes the esterification of the C-18 hydroxyl group of the precursor PLM G with various acyl-CoAs. asm.orgresearchgate.netnih.gov The substrate promiscuity of PlmS3 allows for the incorporation of different acyl groups, leading to the production of a variety of phoslactomycin analogues. asm.orgnih.gov This enzymatic process offers a chemoenzymatic route to generate novel PLM analogues with potentially enhanced or altered biological activities. asm.orgnih.gov

Table 1: Influence of C-18 Acyl Substituent on Phoslactomycin Analogue Activity

| Compound | C-18 Substituent | Relative In Vitro Activity |

|---|---|---|

| Leustroducsin B | Acylated | High |

| Leustroducsin H (PLM G) | Hydroxyl (unacylated) | Low (100x less active than LSN B) |

| Phoslactomycins A, C-F | Various acyl groups | Potent antifungal activity |

Contribution of the Phosphate (B84403) Ester Moiety to Bioactivity

The phosphate ester group is a defining feature of the phoslactomycin family and is integral to their biological activity. researchgate.netmdpi.com This functional group is relatively rare among secondary metabolites, making phoslactomycins part of a unique chemical space. researchgate.net The phosphate ester is located on a highly unsaturated chain that connects the α,β-unsaturated δ-lactone and cyclohexane moieties at opposite ends of the molecule. mdpi.comnih.gov

The importance of the phosphate group is underscored by comparing the bioactivity of phoslactomycins with their dephosphorylated derivatives, known as lactomycins. nih.govresearchgate.net While phoslactomycins exhibit a broad range of biological activities, including antifungal and protein phosphatase 2A (PP2A) inhibitory effects, the dephosphorylated lactomycins show a different activity profile. researchgate.netmdpi.comnih.gov For example, lactomycins A-C were found to be inhibitors of cathepsin B, a biological activity not previously reported for phoslactomycins. nih.govresearchgate.net This suggests that the phosphate ester is crucial for certain biological functions, and its absence can unmask or alter the molecule's therapeutic potential.

Structure-Activity Relationships of the Polyketide Backbone and Cyclic Moieties

The biosynthesis of the phoslactomycin backbone is a complex process involving a modular polyketide synthase (PKS). uni-marburg.deunl.edu The stereochemistry of the polyketide chain is critical for activity. For instance, the phoslactomycin PKS directs the formation of three cis (Z) and one trans (E) double bonds in the polyketide chain, contributing to the molecule's unique three-dimensional architecture. nih.gov

Modifications to the cyclic moieties also impact bioactivity. For example, Phoslactomycin H features a rare N,N-dimethylamine substitution at C-4 and exists as a ring-opened hydroxy acid instead of the more common lactone. researchgate.netnih.gov This structural alteration, along with the discovery of other novel analogues like Phoslactomycin I, highlights the potential for generating new bioactive compounds through modifications of the core cyclic structures. researchgate.netnih.gov

Comparative SAR with Dephosphorylated Phoslactomycin Derivatives (Lactomycins)

A direct comparison between phoslactomycins and their dephosphorylated counterparts, the lactomycins, provides valuable insights into the role of the phosphate group. Lactomycins A, B, and C, isolated from a marine-derived Streptomyces species, are essentially dephosphorylated versions of phoslactomycins. nih.govresearchgate.net

While phoslactomycins are known for their potent antifungal and PP2A inhibitory activities, lactomycins exhibit moderate inhibitory activity against cathepsin B, with IC50 values ranging from 0.8 to 4.5 μg/mL. researchgate.netmdpi.comnih.govresearchgate.net This difference in biological targets suggests that the phosphate ester is a key determinant of the specific bioactivity profile.

Furthermore, despite possessing the α,β-unsaturated δ-lactone moiety, lactomycins did not show significant cytotoxic activity against HeLa cells at concentrations up to 40 μM. nih.gov This contrasts with other natural products containing this moiety, such as leptomycins, which are highly cytotoxic. mdpi.comnih.gov This finding reinforces the idea that the biological effects of the lactone are context-dependent and are influenced by other structural features of the molecule. The structural differences between lactomycins and phoslactomycins, specifically the presence or absence of the phosphate group and variations in the C-18 acylation, are directly responsible for their distinct biological activities. mdpi.comnih.gov

Table 2: Comparative Biological Activities of Phoslactomycins and Lactomycins

| Compound Class | Key Structural Feature | Primary Biological Activity |

|---|---|---|

| Phoslactomycins | Phosphate ester present | Antifungal, PP2A inhibition |

| Lactomycins | Dephosphorylated | Cathepsin B inhibition |

Analytical Methodologies for Phoslactomycin E Research

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental to the isolation and purification of Phoslactomycin E from fermentation broths and for monitoring chemical reactions. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in phoslactomycin research. It is routinely used to analyze crude extracts and monitor the progress of enzymatic or synthetic reactions involving phoslactomycin analogues. nih.govfishersci.ca For instance, HPLC assays have been instrumental in observing the enzymatic conversion of Phoslactomycin G (PLM G) into other derivatives and in quantifying product formation in engineered biosynthetic pathways. nih.govfishersci.chnih.govcore.ac.uk

In the context of synthesis, chiral HPLC has been employed to analyze the stereochemistry of intermediates, a critical aspect of confirming the structure of complex molecules like phoslactomycins. chem960.com While specific parameters can vary, a typical analysis involves a reversed-phase column to handle the compound's polarity.

Table 1: Representative HPLC Conditions for Analysis of Related Polyketides

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient elution using acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) wikipedia.org |

| Flow Rate | 0.3 - 1.0 mL/min wikipedia.org |

| Detection | UV Absorbance or Diode Array Detector (DAD) fishersci.chcore.ac.uk |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the sensitive detection and identification of this compound. nih.govwikipedia.org This hybrid technique couples the powerful separation capabilities of HPLC with the mass-resolving power of mass spectrometry, enabling the confident identification of compounds in complex mixtures. nih.govnih.gov

Researchers have successfully used LC-MS to identify this compound in the fermentation broth of Streptomyces sp. HA81-2 and to analyze crude extracts for the presence of various phoslactomycins. fishersci.canih.gov The method allows for the correlation of a compound's retention time with its specific mass-to-charge ratio, providing a high degree of certainty in its identification. fishersci.chwikipedia.org

Advanced Spectrometric Characterization in Quantitative and Qualitative Analyses

The definitive structural elucidation of this compound and its congeners relies on a combination of advanced spectrometric methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

The primary methods for characterizing phoslactomycins are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govnih.govnih.gov NMR provides the carbon-hydrogen framework, while high-resolution MS confirms the elemental composition. For the broader phoslactomycin family, additional spectrometric techniques have been utilized, including Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) spectrophotometry for identifying functional groups, and Ultraviolet (UV) spectrophotometry for analyzing conjugated systems within the molecule. nih.gov

Molecular Networking for Phoslactomycin Metabolite Profiling

Molecular networking has emerged as a powerful strategy for navigating the complex metabolome of microbial sources to uncover novel natural products. nih.govwikipedia.org This computational approach organizes tandem mass spectrometry (MS/MS) data based on spectral similarity, clustering structurally related molecules into families. fishersci.dk

This technique proved highly effective in the analysis of Streptomyces sp. CMB-MW079, leading to the detection of rare phosphorylated compounds, including this compound. fishersci.canih.govwikipedia.org The molecular network analysis not only facilitated the identification of this compound but also revealed new, related ester homologues (Phoslactomycins J and K) and other unprecedented analogues like cyclolactomycins and isocyclolactomycins. wikipedia.org By clustering these related metabolites, molecular networking provides a visual map of chemical diversity and can guide the targeted isolation of new compounds. nih.gov

Perspectives and Future Directions in Phoslactomycin E Research

Advanced Biosynthetic Engineering for Novel Phoslactomycin Analogues

The elucidation of the phoslactomycin (PLM) biosynthetic gene cluster from Streptomyces sp. HK-803 has paved the way for advanced biosynthetic engineering to generate novel analogues. nih.gov The modular nature of the polyketide synthase (PKS) responsible for assembling the core structure of phoslactomycins offers a versatile platform for genetic manipulation. nih.govnih.gov

Future research will likely focus on the following areas:

Domain and Module Swapping: The collinearity of the PKS assembly line allows for the rational exchange of domains and modules to alter the polyketide backbone. nih.gov For instance, substituting the acyltransferase (AT) domain of a specific module could lead to the incorporation of different extender units, thereby modifying the alkyl substituents along the polyketide chain. researchgate.net Studies on the phoslactomycin PKS have already demonstrated its promiscuity towards certain unnatural extender units like methyl-, ethyl-, and butylmalonyl-CoA, although with limitations for larger substituents. nih.gov

Engineering for Stereochemical Diversity: The stereochemistry of polyketides is crucial for their biological activity. beilstein-journals.org The ketoreductase (KR) domains within the PKS modules control the stereochemistry of hydroxyl groups. By engineering or swapping KR domains, it may be possible to generate diastereomers of phoslactomycin E with potentially altered or improved biological profiles. beilstein-journals.orgresearchgate.net Evidence suggests a correlation between KR domains that produce 3S-hydroxyacyl intermediates and the formation of cis-double bonds, a key feature in phoslactomycin biosynthesis. nih.gov

Precursor-Directed Biosynthesis: This strategy involves feeding synthetic precursors to a genetically engineered strain that is blocked in the early stages of the natural biosynthetic pathway. This can lead to the production of novel analogues with modified starter units. For example, by deleting the genes responsible for the synthesis of the cyclohexanecarboxylic acid (CHC) starter unit and supplying various synthetic CHC analogues, new phoslactomycin derivatives could be generated. nih.gov

Genome Mining and Heterologous Expression: The discovery of new phoslactomycin-producing strains, such as the wasp nest-derived Streptomyces sp. CMB-MW079, which produces this compound and novel homologues, highlights the potential of genome mining. researchgate.net Heterologous expression of identified gene clusters in optimized host strains can facilitate the production and engineering of these compounds. researchgate.net

Development of Chemoenzymatic Production Platforms for Diversified Derivatives

Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and biocatalysis, offers a powerful approach for the production of diversified phoslactomycin derivatives. researchgate.netbeilstein-journals.org This strategy can overcome the limitations of purely synthetic or biological methods.

Key avenues for future development include:

In Vitro Reconstitution of PKS Modules: The in vitro reconstitution of parts of the phoslactomycin PKS assembly line allows for controlled studies of substrate specificity and the production of polyketide intermediates. uni-marburg.de By supplying synthetic extender units, such as N-acetylcysteamine (SNAC) thioesters, to these reconstituted systems, novel polyketide chains can be generated. nih.gov

Enzymatic Tailoring of Biosynthetic Intermediates: The later steps in phoslactomycin biosynthesis, which involve tailoring enzymes like hydroxylases and acyltransferases, are prime targets for chemoenzymatic approaches. For example, the 18-O-acyltransferase PlmS3 has been identified and characterized, which catalyzes the final esterification step in the biosynthesis of several phoslactomycins, including this compound. asm.orgnih.gov This enzyme has been shown to have a broad substrate scope, accepting various acyl-CoAs, and can be used to generate a library of novel phoslactomycin analogues from the precursor PLM G. asm.orgnih.gov

Whole-Cell Biotransformations: Engineered microbial cells can be used as biocatalysts to perform specific transformations on synthetic or biosynthetic intermediates. This approach combines the ease of handling whole cells with the specificity of enzymatic reactions. beilstein-journals.org For instance, a strain engineered to overproduce a specific tailoring enzyme could be used to modify a synthetically produced phoslactomycin scaffold.

Identification and Characterization of Novel Molecular Targets

While protein phosphatase 2A (PP2A) is a known target of phoslactomycins, the full spectrum of their molecular interactions is likely broader. researchgate.netnih.gov Identifying and characterizing novel molecular targets is crucial for understanding their mechanisms of action and for discovering new therapeutic applications.

Future research in this area will likely involve:

Affinity-Based Proteomics: The use of this compound-based chemical probes, where the molecule is functionalized with a reactive group and a reporter tag, can enable the identification of direct binding partners in complex biological samples. This technique can reveal previously unknown targets.

Phenotypic Screening and Target Deconvolution: Screening this compound and its novel analogues against a wide range of cell lines and disease models can uncover new biological activities. Subsequent target deconvolution efforts, using techniques like thermal proteome profiling or genetic approaches (e.g., CRISPR/Cas9-based screening), can then identify the molecular targets responsible for the observed phenotypes.

Computational Modeling and Docking Studies: In silico docking of this compound and its derivatives against libraries of protein structures can predict potential binding partners. These computational predictions can then be validated experimentally, providing a hypothesis-driven approach to target identification. Research has indicated that phoslactomycin targets cysteine-269 of the PP2A catalytic subunit. nii.ac.jpasm.org

Applications in Chemical Biology and Biomedical Research Tool Development

The unique structure and biological activity of this compound make it a valuable scaffold for the development of chemical biology tools to probe cellular processes. beilstein-journals.orgdntb.gov.ua

Potential future applications include:

Q & A

Q. What structural characteristics distinguish Phoslactomycin E from other phoslactomycin variants (e.g., Phoslactomycin A or B)?

this compound is differentiated by post-synthetic modifications, such as phosphorylation and amine group additions, which alter its functional groups compared to other variants. Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy to identify coupling constants (e.g., JH-10/H-11 at 9.4 Hz) and mass spectrometry for molecular weight confirmation. X-ray crystallography may further resolve stereochemical differences. Researchers should compare carbon backbone arrangements and substituent positions across variants using these techniques .

Q. What is the biosynthetic pathway of this compound in Streptomyces species?

this compound is synthesized via a type I polyketide synthase (PKS) pathway. The process involves:

- Module-based elongation : Seven PKS modules incorporate malonyl-CoA and ethylmalonyl-CoA precursors, with ketoreductase (KR) domains stabilizing intermediates through hydroxylation.

- Post-synthetic modifications : Enzymes PnT1–PnT8 catalyze phosphorylation and amine group additions to generate this compound from intermediate PLM B. Researchers should analyze gene clusters (e.g., PnA–PnF) and employ isotopic labeling to track biosynthetic steps .

Q. How does this compound inhibit protein phosphatase 2A (PP2A), and what cellular effects result from this activity?

this compound binds PP2A’s regulatory subunits, disrupting dephosphorylation cycles critical for signal transduction. This inhibition leads to:

- Actin cytoskeleton disassembly via indirect vimentin phosphorylation.

- Altered cell division in cancer models. Methodological validation includes in vitro PP2A inhibition assays (measuring IC50 values) and fluorescence microscopy to observe actin depolymerization in treated cells .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in bioactivity data between this compound and structurally similar analogs?

Contradictions often arise from variations in assay conditions or impurity profiles. To address this:

- Standardize assays : Use identical cell lines (e.g., HeLa) and PP2A isoforms.

- Purity validation : Employ high-performance liquid chromatography (HPLC) to confirm compound integrity.

- Structural dynamics : Compare molecular docking simulations with empirical activity data to identify critical binding residues .

Q. How can researchers design synthetic routes for this compound analogs with enhanced specificity?

Key considerations include:

- Retrosynthetic analysis : Break down the macrocyclic core into malonyl and ethylmalonyl units.

- Modular synthesis : Use ketosynthase (KS) and acyltransferase (AT) domains to assemble intermediates.

- Post-synthetic diversification : Introduce phosphoryl or amine groups via enzymatic or chemical methods. Challenges include stereochemical control at C9–C11, requiring chiral auxiliaries or asymmetric catalysis .

Q. What methodologies ensure reproducibility in this compound biosynthesis studies?

Reproducibility requires:

- Detailed protocols : Document fermentation conditions (e.g., Streptomyces strain, media pH, temperature).

- Gene expression profiling : Use RT-qPCR to confirm PKS module activity.

- Data transparency : Include raw spectral data in supplementary materials and processed results in tables (e.g., NMR shifts, HPLC retention times) following journal guidelines .

Q. How should researchers evaluate the ecological significance of this compound production in Streptomyces?

Apply ecological frameworks like PICOT :

- Population : Soil-dwelling Streptomyces spp.

- Intervention : this compound secretion under stress.

- Comparison : Non-producing mutants.

- Outcome : Microbial competition outcomes (e.g., zone-of-inhibition assays).

- Time : Longitudinal monitoring of biofilm formation .

Methodological Guidelines

- Data presentation : For bioactivity studies, include dose-response curves, statistical significance (p-values), and confidence intervals. Use structured tables to compare IC50 values across variants .

- Ethical considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing animal or cell-based studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.